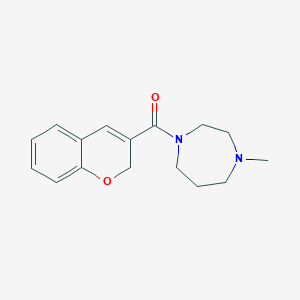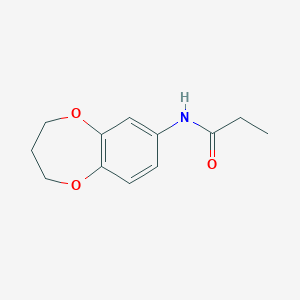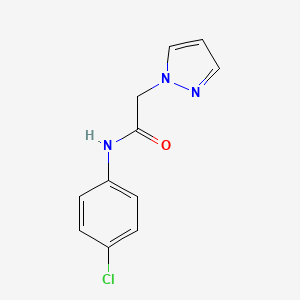
N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of pyridinecarboxamides. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, a major inhibitory neurotransmitter in the central nervous system. The inhibition of GABA-AT by CPP-115 leads to an increase in the levels of GABA, which in turn enhances the inhibitory tone in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. The inhibition of GABA-AT by N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide leads to an increase in the levels of GABA, which in turn enhances the inhibitory tone in the brain. This increased inhibitory tone is believed to underlie the therapeutic effects of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in various neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide are primarily related to its ability to increase the levels of GABA in the brain. GABA is a major inhibitory neurotransmitter in the central nervous system, and its increased levels lead to an enhancement of inhibitory tone and a reduction in neuronal excitability. This reduction in excitability is believed to underlie the anticonvulsant, anxiolytic, and antidepressant effects of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments include its high potency and selectivity for GABA-AT, its ability to increase the levels of GABA in the brain, and its well-characterized mechanism of action. However, there are also some limitations associated with the use of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments. For example, the compound has a relatively short half-life, which requires frequent dosing to maintain its effects. In addition, the compound is not orally bioavailable, which limits its use in certain experimental paradigms.
Orientations Futures
There are several future directions for the study of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide. One area of interest is the potential therapeutic applications of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in other neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and post-traumatic stress disorder. Another area of interest is the development of more potent and selective inhibitors of GABA-AT that can overcome the limitations associated with N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide. Finally, the use of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in combination with other drugs or therapies may also be explored as a way to enhance its therapeutic efficacy.
Méthodes De Synthèse
N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can be synthesized using a multi-step process involving the reaction of 4-phenyl-3,6-dihydropyridin-1(2H)-one with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a carboxylic acid derivative to obtain the final product, N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression. In preclinical studies, N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to increase the levels of GABA in the brain, which leads to an enhancement of inhibitory tone and a reduction in seizure activity. N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to reduce cocaine self-administration and relapse in animal models of addiction. In addition, N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in preclinical models.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(17-12-13-6-7-13)18-10-8-15(9-11-18)14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCRMFOWHAVNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)


![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)



